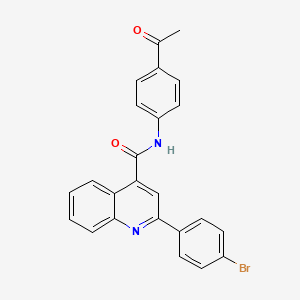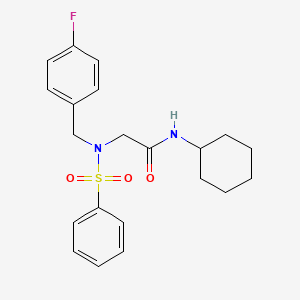![molecular formula C18H20FNO4S B6121789 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6121789.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine-based drug that has been synthesized and tested for its pharmacological properties.
Mecanismo De Acción
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine exerts its pharmacological effects by binding to the sigma-1 receptor. This receptor is involved in various physiological processes, including pain modulation, neuroprotection, and inflammation. The binding of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine to the sigma-1 receptor leads to the activation of downstream signaling pathways, which ultimately results in the observed pharmacological effects.
Biochemical and Physiological Effects:
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has been found to have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has been shown to exhibit potent pharmacological effects, making it a useful tool for studying various physiological processes.
However, there are also limitations to using 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine in laboratory experiments. This compound has not yet been extensively studied in humans, and its safety profile is not well-established. Additionally, the mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine is not fully understood, which may limit its use in certain types of research.
Direcciones Futuras
There are several potential future directions for research involving 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine. One potential area of research is the development of more potent and selective sigma-1 receptor agonists. Additionally, further studies are needed to determine the safety and efficacy of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine in humans. Finally, the potential applications of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine in the treatment of neurological disorders should be further explored.
Métodos De Síntesis
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process involves the use of 3,4-dimethoxybenzaldehyde, 2-fluorobenzaldehyde, and pyrrolidine as starting materials. The reaction of these compounds leads to the formation of 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine.
Aplicaciones Científicas De Investigación
1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has been studied for its potential therapeutic applications in various scientific research studies. This compound has been found to exhibit potent anti-inflammatory and analgesic properties. Additionally, 1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine has been shown to have potential applications in the treatment of neuropathic pain and other neurological disorders.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-(2-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-23-17-10-9-13(12-18(17)24-2)25(21,22)20-11-5-8-16(20)14-6-3-4-7-15(14)19/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGLBNVLJLBSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzenesulfonyl)-2-(2-fluorophenyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)
![(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)